

Spectroscopic Profile of Dodecan-1-amine Thiocyanate: A Technical Overview

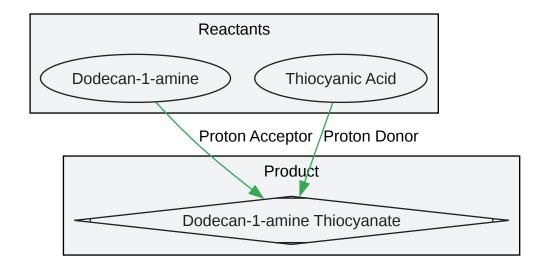
Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dodecan-1-amine;thiocyanic acid

Cat. No.: B1619620 Get Quote

Audience: Researchers, scientists, and drug development professionals.


This technical guide provides a detailed overview of the spectroscopic characteristics of dodecan-1-amine thiocyanate. Due to the limited availability of direct spectroscopic data for dodecan-1-amine thiocyanate in public databases, this document compiles and analyzes the spectroscopic data of its constituent components: dodecan-1-amine and the thiocyanate anion. The expected spectral features of the resulting salt are inferred from this information, providing a foundational resource for researchers.

Introduction to Dodecan-1-amine Thiocyanate

Dodecan-1-amine thiocyanate is an ionic compound formed by the proton transfer from thiocyanic acid to the amino group of dodecan-1-amine. This results in the formation of the dodecan-1-ammonium cation and the thiocyanate anion. The understanding of its spectroscopic signature is crucial for its identification, characterization, and quality control in research and development settings.

Logical Relationship: Formation of Dodecan-1-amine Thiocyanate

Click to download full resolution via product page

Caption: Formation of Dodecan-1-amine Thiocyanate.

Spectroscopic Data of Dodecan-1-amine

Dodecan-1-amine (dodecylamine) is a primary aliphatic amine.[1] Its spectroscopic data provides a baseline for understanding the cationic part of dodecan-1-amine thiocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data for Dodecan-1-amine[1][2]

Chemical Shift (ppm)	Multiplicity	Assignment
~2.68	Triplet	-CH2-NH2 (2H)
~1.41	Multiplet	-CH2-CH2-NH2 (2H)
~1.26	Broad Singlet	-(CH ₂) ₉ - (18H)
~0.88	Triplet	-CH₃ (3H)

¹³C NMR Spectral Data for Dodecan-1-amine[1]

Chemical Shift (ppm)	Assignment
~42.42	-CH2-NH2
~34.10	-CH2-CH2-NH2
~32.06	-CH2-CH2-CH3
~29.78	-(CH ₂)n-
~29.68	-(CH ₂)n-
~29.48	-(CH ₂)n-
~27.05	-(CH ₂)n-
~22.79	-CH2-CH3
~14.13	-CH₃

Expected Changes for Dodecan-1-ammonium ion: Upon protonation to form the dodecan-1-ammonium cation [CH₃(CH₂)₁₁NH₃+], the chemical shifts of the protons and carbons near the amino group are expected to shift downfield (to a higher ppm value) due to the electron-withdrawing effect of the positively charged nitrogen atom. The -NH₂ protons will be replaced by -NH₃+ protons, which are expected to appear as a broad signal, and its chemical shift will be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorptions for Dodecan-1-amine[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium	N-H stretching (asymmetric and symmetric)
2850 - 2960	Strong	C-H stretching (aliphatic)
~1600	Medium	N-H bending (scissoring)
~1465	Medium	C-H bending (scissoring)
~1080	Weak	C-N stretching

Expected Changes for Dodecan-1-ammonium ion: In the dodecan-1-ammonium cation, the N-H stretching bands of the primary amine will be replaced by the broader and stronger N⁺-H stretching bands of the ammonium group, typically appearing in the 3000-3300 cm⁻¹ region. The N-H bending vibrations will also shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrum of Dodecan-1-amine[4] The electron ionization (EI) mass spectrum of dodecan-1-amine shows a molecular ion peak (M⁺) at m/z 185. The base peak is typically observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment resulting from alpha-cleavage.

Expected Analysis for Dodecan-1-amine Thiocyanate: For the ionic compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be more appropriate. In positive ion mode ESI-MS, one would expect to observe the dodecan-1-ammonium cation at m/z 186 ([M+H]+). In negative ion mode, the thiocyanate anion would be observed at m/z 58.

Spectroscopic Data of the Thiocyanate Anion

The thiocyanate anion (SCN⁻) has characteristic vibrational modes that are readily identifiable by IR and Raman spectroscopy.

Vibrational Modes of the Thiocyanate Anion[5][6]

Wavenumber (cm ⁻¹)	Vibrational Mode
~2050	C≡N stretching (ν_CN)
~750	C-S stretching (v_CS)
~480	S-C-N bending (δ_SCN)

These frequencies can shift depending on the chemical environment, such as coordination to a metal ion or hydrogen bonding. In the context of dodecan-1-amine thiocyanate, these values are expected to be close to those of the free ion.

Experimental Protocols

Detailed methodologies are essential for the reliable acquisition of spectroscopic data.

General Sample Preparation for Dodecan-1-amine Thiocyanate

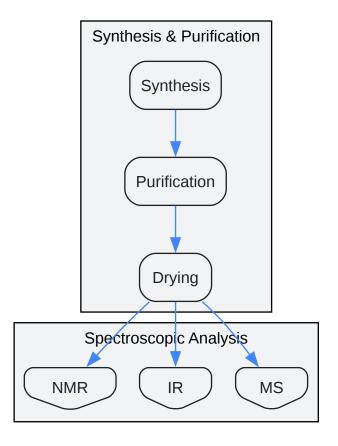
- Synthesis: Dodecan-1-amine thiocyanate can be prepared by reacting equimolar amounts of dodecan-1-amine and a source of thiocyanic acid (e.g., potassium thiocyanate in an acidic medium) in a suitable solvent.
- Purification: The resulting salt can be purified by recrystallization from an appropriate solvent system.
- Drying: The purified salt should be thoroughly dried under vacuum to remove any residual solvent.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the purified dodecan-1-amine thiocyanate in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K).

 Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol


- Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Background Correction: A background spectrum of the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS) Protocol

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 μ M) in a solvent suitable for ESI, such as methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.
 Acquire spectra in both positive and negative ion modes over an appropriate m/z range.

Experimental Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Dodecylamine | C12H27N | CID 13583 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecylamine(124-22-1) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Dodecanamine [webbook.nist.gov]
- 4. 1-Dodecanamine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Spectroscopic Profile of Dodecan-1-amine Thiocyanate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619620#spectroscopic-data-for-dodecan-1-amine-thiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com